3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide
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Overview
Description
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, amino, dihydroxy, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then further reacted with other reagents to introduce the anthracene moiety and additional functional groups . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinone derivatives, while reduction of the dioxo groups can produce hydroxyanthracene derivatives.
Scientific Research Applications
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide
- 3-Chloro-N-(3-chlorobenzoyl)-N-(2-pyridyl)benzamide
- 2-Chloro-N-(2-chlorobenzoyl)-N-(2-pyridyl)benzamide
Uniqueness
Compared to these similar compounds, 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide has a more complex structure with additional functional groups
Properties
CAS No. |
83721-55-5 |
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Molecular Formula |
C28H16Cl2N2O6 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
3-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-6-4-13(5-7-15)27(37)31-17-8-10-19(33)23-21(17)25(35)24-20(34)11-9-18(22(24)26(23)36)32-28(38)14-2-1-3-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38) |
InChI Key |
VSVIXEIZLUKQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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